molecular formula C12H28O4Si B099459 Tris(tert-butoxy)silanol CAS No. 18166-43-3

Tris(tert-butoxy)silanol

Numéro de catalogue B099459
Numéro CAS: 18166-43-3
Poids moléculaire: 264.43 g/mol
Clé InChI: HLDBBQREZCVBMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tris(tert-butoxy)silanol is a silicon compound that can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates . It also acts as a suitable precursor for deposition of silica . This compound is used for atomic layer deposition (ALD) of highly conformal layers of amorphous silicon dioxide and aluminum oxide nanolaminates .


Synthesis Analysis

Tris(tert-butoxy)silanol can be synthesized by reacting tris(tert-butoxy)silanol alternately with dichlorosilane and silanediol . A series of sterically hindered tin (iv) siloxanes were synthesized by the reaction between tris(tert-butoxy)silanol/tri-phenylsilanol and organotin chlorides .


Molecular Structure Analysis

The molecular formula of Tris(tert-butoxy)silanol is C12H28O4Si . The molecular weight of this compound is 264.43 g/mol .


Chemical Reactions Analysis

Tris(tert-butoxy)silanol can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates . It also acts as a suitable precursor for deposition of silica .


Physical And Chemical Properties Analysis

Tris(tert-butoxy)silanol is a solid substance . It has a boiling point of 205-210 °C (lit.) and a melting point of 63-65 °C (lit.) .

Applications De Recherche Scientifique

Self-Limiting Chemical Vapor Deposition

  • Scientific Field: Physical Sciences, Materials Discovery
  • Application Summary: Tris(tert-butoxy)silanol (tBOS) is used in the self-limiting chemical vapor deposition of ultra-thin silicon oxide films .
  • Methods of Application: tBOS rapidly forms a self-limited ∼10-Å-thick silicon oxide film upon exposure to a Si(100)-2×1 surface at 300 K. The majority of hydrocarbon spontaneously desorbs at this temperature. Heating to ∼700 K removes the remaining tert-butoxy groups .
  • Results or Outcomes: The films were characterized by conventional X-ray photoelectron spectroscopy (XPS), synchrotron XPS of the Si 2p core-level and valence band regions, and reflection absorption infrared spectroscopy (RAIRS) .

Catalyst in Organic Synthesis

  • Scientific Field: Biochemistry and Molecular Biology
  • Application Summary: Tris(tert-butoxy)silanol finds extensive utility as a catalyst in organic synthesis due to its remarkable ability to activate diverse substrates .
  • Methods of Application: The specific methods of application in organic synthesis vary depending on the substrates and reactions involved. Unfortunately, the specific details are not provided in the source .
  • Results or Outcomes: The outcomes also depend on the specific reactions and substrates involved. The source does not provide specific quantitative data or statistical analyses .

Precursor for Vapor Deposition Metal Silicates

  • Scientific Field: Materials Science
  • Application Summary: Tris(tert-butoxy)silanol can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates. It also acts as a suitable precursor for deposition of silica .
  • Methods of Application: Tris(tert-alkoxy)silanols reacts with tetrakis (dimethylamino)-hafnium vapor (Hf (N (CH 3) 2) 4) for vapor phase deposition of hafnium silicate glass films .
  • Results or Outcomes: Tris(tert-butoxy)silanol is used for atomic layer deposition (ALD) of highly conformal layers of amorphous silicon dioxide and aluminum oxide nanolaminates .

Propriétés

IUPAC Name

hydroxy-tris[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDBBQREZCVBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311474
Record name Tris(tert-butoxy)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(tert-butoxy)silanol

CAS RN

18166-43-3
Record name Silicic acid (H4SiO4), tris(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18166-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 243646
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18166-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(tert-butoxy)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-t-butoxysilanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(tert-butoxy)silanol
Reactant of Route 2
Tris(tert-butoxy)silanol
Reactant of Route 3
Tris(tert-butoxy)silanol
Reactant of Route 4
Tris(tert-butoxy)silanol

Citations

For This Compound
232
Citations
D Choi, BK Kim, KB Chung, JS Park - Materials Research Bulletin, 2012 - Elsevier
Rapid SiO 2 atomic layer deposition (ALD) was used to deposit amorphous, transparent, and conformal SiO 2 films using tris(tert-butoxy)silanol (TBS) and trimethyl-aluminum (TMA) as …
Number of citations: 0 www.sciencedirect.com
SJ Langford, MJ Latter, J Beckmann - Inorganic Chemistry Communications, 2005 - Elsevier
Bis(hydroxy)tin(IV) tetraphenylporphyrin (Sn(IV)TPP(OH) 2 , 2) condenses with two equivalents of tris(tert-butoxy)silanol (HOSi(O t Bu) 3 , 3) to form complex 2.3 2 in toluene. The product…
Number of citations: 0 www.sciencedirect.com
PJ Rayner, PM Richardson… - Angewandte Chemie …, 2020 - Wiley Online Library
Silanols and silanes are key precursors and intermediates for the synthesis of silicon‐based materials. While their characterization and quantification by 29 Si NMR spectroscopy has …
Number of citations: 0 onlinelibrary.wiley.com
D Hausmann, J Becker, S Wang, RG Gordon - Science, 2002 - science.org
Highly uniform and conformal coatings can be made by the alternating exposures of a surface to vapors of two reactants, in a process commonly called atomic layer deposition (ALD). …
Number of citations: 0 www.science.org
Z Chang, MC Kung, HH Kung - Chemical communications, 2004 - pubs.rsc.org
Stepwise synthesis of siloxane chains - Chemical Communications (RSC Publishing) DOI:10.1039/B310472A Royal Society of Chemistry View PDF VersionPrevious ArticleNext Article …
Number of citations: 0 pubs.rsc.org
KL Fujdala, TD Tilley - Chemistry of materials, 2002 - ACS Publications
The V(IV) alkoxysiloxy complexes ( t BuO) 3 VOSi(O t Bu) 3 (1) and ( t BuO) 2 V[OSi(O t Bu) 3 ] 2 (2) were synthesized via the silanolysis of V(O t Bu) 4 with 1 and 2 equiv of HOSi(O t Bu) …
Number of citations: 0 pubs.acs.org
RG Gordon, J Becker, D Hausmann… - Chemistry of …, 2001 - ACS Publications
New chemical reactions are introduced for the atomic layer deposition of many metal oxide and metal silicate films from metal alkylamide precursors. The results for hafnium and …
Number of citations: 0 pubs.acs.org
W Li, J Cheng, Z Zheng, Q Liu, F Geng, H Yan - Applied Surface Science, 2023 - Elsevier
Atomic layer deposition (ALD) and rapid atomic layer deposition (RALD) have emerged as useful techniques for depositing highly conformal and uniform thin films for advanced …
Number of citations: 0 www.sciencedirect.com
RG Gordon, J Becker, D Hausmann… - MRS Online Proceedings …, 2001 - cambridge.org
A new process was developed for deposition of the silicates and oxides of metals such as zirconium and hafnium at low substrate temperatures (100–300C). The silicon and oxygen …
Number of citations: 0 www.cambridge.org
M Biswas, WR Ashurst - The 2007 Annual Meeting, 2007 - aiche.confex.com
… The current compounds being tested are tetramethoxy orthosilicate, tris tert-butoxy silanol , and tetrakis dimethylaminosilane. …
Number of citations: 0 aiche.confex.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.